molecular formula C18H27N5O2 B2529724 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide CAS No. 1005301-13-2

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide

Cat. No.: B2529724
CAS No.: 1005301-13-2
M. Wt: 345.447
InChI Key: HORLMFXNXWBUKA-UHFFFAOYSA-N
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Description

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide is a complex organic compound that features a tetrazole ring, an ethoxyphenyl group, and a propylpentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of an azide with a nitrile under acidic conditions to form the tetrazole ring. The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where an ethoxy group replaces a leaving group on a phenyl ring. The final step involves the coupling of the tetrazole derivative with 2-propylpentanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step, and the use of automated synthesis equipment for the coupling reactions. The choice of solvents, reagents, and reaction conditions would be optimized to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide can undergo various types of chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The ethoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid, while reduction of the amide group can yield the corresponding amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing tetrazole rings.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Due to its structural features, it may exhibit pharmacological activity, making it a candidate for the development of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide can be compared with other compounds containing tetrazole rings, such as:

    Losartan: An angiotensin II receptor antagonist used to treat high blood pressure.

    Valsartan: Another angiotensin II receptor antagonist with similar applications.

    Candesartan: A prodrug that is converted to its active form in the body, used to treat hypertension and heart failure.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications not seen in other tetrazole-containing compounds.

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O2/c1-4-7-14(8-5-2)18(24)19-13-17-20-21-22-23(17)15-9-11-16(12-10-15)25-6-3/h9-12,14H,4-8,13H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORLMFXNXWBUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCC1=NN=NN1C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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